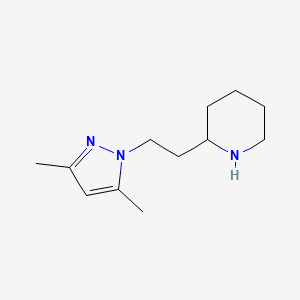
1-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)哌啶
描述
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group
科学研究应用
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
Target of Action
Pyrazoles, which are part of the compound’s structure, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are known to be involved in various reactions, including nucleophilic addition and dehydration processes, resulting in the formation of the pyrazolyl ring .
Pharmacokinetics
The structure and chemistry of pyrazoles, which are part of the compound’s structure, have been studied . These studies could potentially provide insights into the pharmacokinetics of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine.
Result of Action
It is known that pyrazoles have a wide range of applications in major fields, including in the pharmaceutical industry .
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
生化分析
Biochemical Properties
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
The effects of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Furthermore, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine has been observed to affect the expression of genes involved in metabolic pathways, potentially leading to shifts in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, may lead to its gradual breakdown. Long-term studies have indicated that 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine can have sustained effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ dysfunction. Studies have identified specific dosage thresholds beyond which the compound’s toxicity becomes apparent, emphasizing the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in metabolite levels and energy production. Additionally, 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine may affect the synthesis and degradation of key biomolecules, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain cellular compartments or tissues. The interaction with binding proteins can influence its localization and concentration within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine within these compartments can influence its interactions with other biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate piperidine derivative. One common method includes the alkylation of 3,5-dimethyl-1H-pyrazole with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the pyrazole or piperidine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazole or piperidine rings.
相似化合物的比较
Similar Compounds
3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Noted for their CDK2 inhibitory activity and potential in cancer treatment.
Uniqueness
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine and pyrazole rings offers a versatile scaffold for further functionalization and exploration in various applications.
属性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10-9-11(2)15(14-10)8-6-12-5-3-4-7-13-12/h9,12-13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHWKAPKZOJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2CCCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1464317.png)
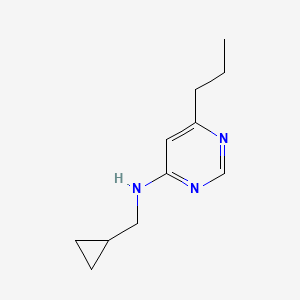
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)
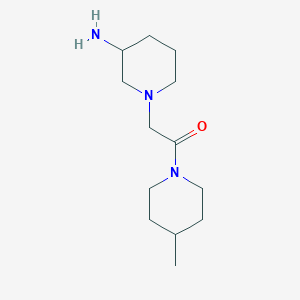

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)
![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)

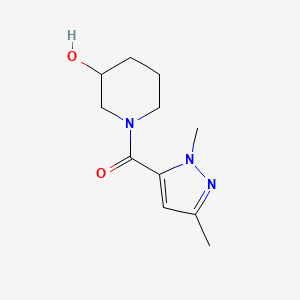
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)
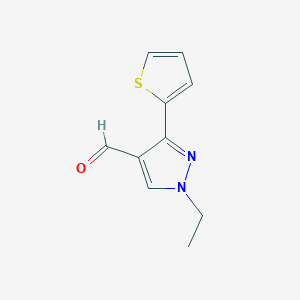
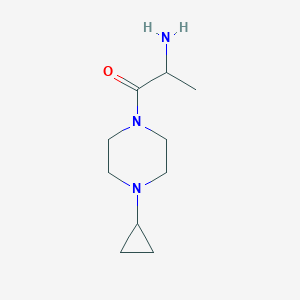

![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
